4-Acetyl-N,N-dimethylbenzamide

Overview

Description

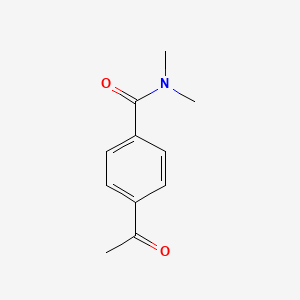

4-Acetyl-N,N-dimethylbenzamide is an organic compound with the molecular formula C11H13NO2 It is a derivative of benzamide, characterized by the presence of an acetyl group at the para position of the benzene ring and two methyl groups attached to the nitrogen atom of the amide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetyl-N,N-dimethylbenzamide typically involves the acetylation of N,N-dimethylbenzamide. One common method is the Friedel-Crafts acylation reaction, where N,N-dimethylbenzamide reacts with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high conversion rates and minimize by-products. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions: 4-Acetyl-N,N-dimethylbenzamide undergoes various chemical reactions, including:

Oxidation: The acetyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

Substitution: The acetyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed:

Oxidation: 4-Carboxy-N,N-dimethylbenzamide

Reduction: 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-Acetyl-N,N-dimethylbenzamide has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. Its structural similarity to other bioactive compounds makes it a candidate for drug development.

Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 4-Acetyl-N,N-dimethylbenzamide depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The acetyl group can undergo metabolic transformations, influencing the compound’s activity and bioavailability. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

N,N-Dimethylbenzamide: Lacks the acetyl group, resulting in different reactivity and applications.

4-Methyl-N,N-dimethylbenzamide: Contains a methyl group instead of an acetyl group, leading to variations in chemical behavior.

4-Acetylbenzamide: Lacks the dimethylamino group, affecting its solubility and reactivity.

Uniqueness: 4-Acetyl-N,N-dimethylbenzamide is unique due to the presence of both an acetyl group and a dimethylamino group. This combination imparts distinct chemical properties, making it versatile for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities set it apart from similar compounds.

Biological Activity

4-Acetyl-N,N-dimethylbenzamide, with the chemical formula C₁₁H₁₃N₁O₂, is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

This compound features a benzamide structure with an acetyl group at the para position relative to the amide functional group. This configuration contributes to its unique reactivity and solubility characteristics, making it a valuable compound in various chemical and biological applications.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. In vitro studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, showcasing its potential as an antimicrobial agent .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties . It appears to modulate inflammatory pathways by inhibiting key signaling molecules such as NF-κB and AP-1, which are critical in the body's inflammatory response . This mechanism suggests potential therapeutic applications in treating inflammatory diseases.

Anticonvulsant Activity

In animal models, this compound has shown anticonvulsant activity . It was found to antagonize seizures induced by maximal electroshock (MES) with an effective dose (ED50) of 1.7 mg/kg in mice, indicating its potential utility in epilepsy treatment .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets within biological systems:

- Enzyme Interaction : The compound may interact with enzymes involved in metabolic pathways, influencing their activity and altering biochemical processes .

- Receptor Modulation : It may act on various receptors that mediate physiological responses, thereby affecting cellular signaling pathways .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| N,N-Dimethylbenzamide | Lacks acetyl group; different reactivity | Minimal biological activity |

| 4-Methyl-N,N-dimethylbenzamide | Contains a methyl group instead of acetyl | Varies; less potent than acetyl variant |

| 4-Acetylbenzamide | Lacks dimethylamino group; affects solubility | Limited antimicrobial properties |

Case Studies

Several studies have highlighted the biological potential of this compound:

- Antimicrobial Study : A study conducted on various bacterial strains demonstrated that the compound inhibited bacterial growth effectively, suggesting its application in developing new antibiotics .

- Inflammation Model : In a rat model of inflammation, administration of this compound significantly reduced markers of inflammation compared to control groups, supporting its anti-inflammatory claims .

- Seizure Model : In a controlled experiment on mice, the compound was shown to significantly reduce seizure frequency and duration when administered prior to induced seizures .

Properties

IUPAC Name |

4-acetyl-N,N-dimethylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-8(13)9-4-6-10(7-5-9)11(14)12(2)3/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KADXGLUHGAXACG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C(=O)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.